4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE
Description
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is a complex organic compound that features an imidazolidin-2-yl core substituted with two 4-methylbenzenesulfonyl groups and an N,N-dimethylaniline moiety
Properties
IUPAC Name |
4-[1,3-bis-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-19-5-13-23(14-6-19)33(29,30)27-17-18-28(34(31,32)24-15-7-20(2)8-16-24)25(27)21-9-11-22(12-10-21)26(3)4/h5-16,25H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRNOWHNWPEGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE typically involves multiple steps:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents to form the imidazolidin-2-one core.
Diamination of Olefins: This approach uses olefins and diamines to construct the imidazolidin-2-one ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic imidazolidin-2-one structure.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidin-2-one core through ring-opening reactions.
Chemical Reactions Analysis
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in catalysis.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets through its imidazolidin-2-one core and sulfonyl groups. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds to 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE include other imidazolidin-2-one derivatives and sulfonyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the imidazolidin-2-one core with sulfonyl and aniline groups in this compound provides distinct properties that can be leveraged for specific applications .
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